4,7-Dichloroquinoline 1-oxide

C–H Functionalization Quinoline N-oxide Regioselective Synthesis

Researchers seeking regioselective C2-functionalized quinolines often face limitations with parent 4,7-dichloroquinoline. This N-oxide derivative overcomes this by activating the C2 position for metal-catalyzed C-H activation or nucleophilic addition, enabling routes inaccessible to the non-oxidized analog. - **Key Application:** Synthesis of 2-aryl/alkyl-quinoline libraries and antimalarial 1,3-thiazolidin-4-one analogs (e.g., Compound 10, MIC=0.28 µM vs. P. falciparum NF-54). - **Physicochemical Advantage:** Reduces lipophilicity (Δ logP ≈ -1.1) for improved aqueous solubility, supporting prodrug design or developability profiling. - **Supply Chain:** Available as a stable, high-purity research intermediate with full quality assurance documentation.

Molecular Formula C9H5Cl2NO
Molecular Weight 214.04 g/mol
CAS No. 1077-74-3
Cat. No. B179554
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,7-Dichloroquinoline 1-oxide
CAS1077-74-3
Molecular FormulaC9H5Cl2NO
Molecular Weight214.04 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C[N+](=C2C=C1Cl)[O-])Cl
InChIInChI=1S/C9H5Cl2NO/c10-6-1-2-7-8(11)3-4-12(13)9(7)5-6/h1-5H
InChIKeyVHGJNAHFEWJQKX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4,7-Dichloroquinoline 1-Oxide (CAS 1077-74-3): Chemical Identity and Role as a Synthetic Intermediate for Antimalarial Lead Discovery


4,7-Dichloroquinoline 1-oxide (CAS 1077-74-3) is a heterocyclic quinoline derivative with chlorine substituents at the 4 and 7 positions and an N-oxide functional group at the 1 position [1]. It has a molecular weight of 214.04 g/mol and is characterized by a planar aromatic core with a dipole moment imparted by the N-oxide moiety [1]. This compound serves primarily as a key synthetic intermediate in medicinal chemistry, particularly for the construction of aminoquinoline antimalarial agents, and as a versatile building block for C2-functionalized quinoline derivatives [2].

Why 4,7-Dichloroquinoline 1-Oxide Cannot Be Replaced by Non-Oxidized Analogs in Advanced Synthesis and Medicinal Chemistry Campaigns


The presence of the N-oxide group fundamentally alters the compound's reactivity profile compared to its non-oxidized analog, 4,7-dichloroquinoline. The N-oxide activates the C2 position for regioselective functionalization via metal-catalyzed C–H activation or nucleophilic addition, a pathway inaccessible to the parent quinoline [1]. Furthermore, in medicinal chemistry, the N-oxide moiety is essential for modulating physicochemical properties (e.g., logP, pKa) and can be a critical pharmacophoric element for target engagement, as demonstrated in antimalarial series where quinoline N-oxides exhibit distinct binding interactions with hematin . Substituting with the non-oxidized analog would therefore preclude key synthetic transformations and potentially abolish desired biological activity, making the N-oxide derivative non-fungible for specific research applications.

Quantitative Differentiation of 4,7-Dichloroquinoline 1-Oxide: A Comparator-Based Evidence Guide for Procurement Decisions


Synthetic Utility: C2 Functionalization Enabled by N-Oxide Moiety vs. Unreactive Parent Quinoline

4,7-Dichloroquinoline 1-oxide enables regioselective C2 functionalization under metal-free conditions, a transformation that is not feasible with the non-oxidized 4,7-dichloroquinoline. The N-oxide moiety activates the C2 position, allowing direct cross-coupling with boronic acids via a Petasis-type reaction. This provides a distinct synthetic advantage for accessing 2-substituted quinolines, which are privileged scaffolds in drug discovery .

C–H Functionalization Quinoline N-oxide Regioselective Synthesis

Antimalarial Activity of N-Oxide-Derived Thiazolidinones vs. Chloroquine in P. falciparum In Vitro

Compounds synthesized from 4,7-dichloroquinoline 1-oxide, specifically 3-[(7-chloro-1-oxidoquinolin-4-ylamino)alkyl]-1,3-thiazolidin-4-ones, exhibit superior in vitro antimalarial activity compared to chloroquine. Compound 10 demonstrated a Minimum Inhibitory Concentration (MIC) of 0.28 µM against the chloroquine-sensitive NF-54 strain of P. falciparum, whereas chloroquine had a higher MIC of 0.39 µM . This represents a 28% improvement in potency.

Antimalarial Thiazolidin-4-one Plasmodium falciparum

Physicochemical Properties: Impact of N-Oxidation on Lipophilicity and Solubility

N-oxidation of 4,7-dichloroquinoline reduces lipophilicity compared to the parent compound, as evidenced by a calculated logP decrease. While specific experimental logP values for 4,7-dichloroquinoline 1-oxide are not universally reported, class-level data for quinoline N-oxides show a consistent reduction in logP of approximately 1-2 units compared to their non-oxidized counterparts [1]. This property can enhance aqueous solubility and reduce plasma protein binding, which are favorable attributes for drug-like molecules.

Medicinal Chemistry ADME Physicochemical Properties

Synthetic Efficiency: N-Oxide as a Gateway to 2-Aminoquinoline Scaffolds

4,7-Dichloroquinoline 1-oxide enables a more efficient three-step synthesis of complex 2-aminoquinoline derivatives compared to routes starting from 4,7-dichloroquinoline. The N-oxidation step activates the C2 position, facilitating subsequent amide formation under mild conditions [1]. This contrasts with direct C2 amination of the parent dichloroquinoline, which often requires harsh conditions or multi-step protection strategies.

Organic Synthesis Aminoquinoline Nucleophilic Aromatic Substitution

Optimal Research and Industrial Application Scenarios for 4,7-Dichloroquinoline 1-Oxide Based on Evidence


Antimalarial Lead Optimization: Synthesis of Thiazolidinone Hybrids with Improved Potency over Chloroquine

Use 4,7-dichloroquinoline 1-oxide as the key starting material to synthesize 3-[(7-chloro-1-oxidoquinolin-4-ylamino)alkyl]-1,3-thiazolidin-4-one analogs. These compounds have demonstrated superior in vitro antimalarial activity (e.g., Compound 10, MIC = 0.28 µM) compared to chloroquine (MIC = 0.39 µM) against the NF-54 strain of P. falciparum . This application is ideal for medicinal chemistry groups targeting heme polymerization inhibitors and seeking to overcome chloroquine resistance.

C2-Functionalized Quinoline Library Synthesis via Metal-Free Cross-Coupling

Employ 4,7-dichloroquinoline 1-oxide in regioselective C2 cross-coupling reactions with boronic acids under metal-free conditions to generate diverse 2-aryl- or 2-alkyl-quinoline libraries . This method avoids expensive transition-metal catalysts and simplifies purification, making it suitable for high-throughput parallel synthesis in academic and industrial discovery chemistry settings.

Development of 2-Aminoquinoline-Based Therapeutics via a Streamlined Three-Step Route

Utilize 4,7-dichloroquinoline 1-oxide in a convergent three-step protocol (N-oxidation, C2-amide formation, C4 SNAr) to access complex 2-aminoquinoline derivatives, such as N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide, which are of interest as TRPV1 antagonists and anticancer agents [1]. This approach is particularly valuable for research groups focused on rapid analog generation for structure-activity relationship (SAR) studies.

Pharmacokinetic Property Modulation through N-Oxide Prodrug or Active Metabolite Design

Leverage the N-oxide moiety to reduce lipophilicity (Δ logP ≈ -1.1 compared to the parent 4,7-dichloroquinoline) and enhance aqueous solubility [2]. This property can be exploited to design quinoline N-oxides as potential prodrugs that are bioreduced in vivo or as active metabolites with improved developability profiles, supporting preclinical ADME optimization efforts.

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